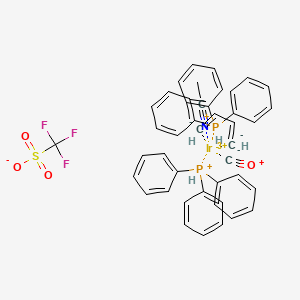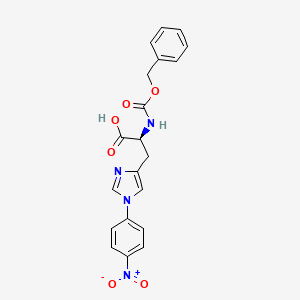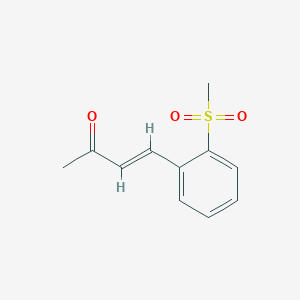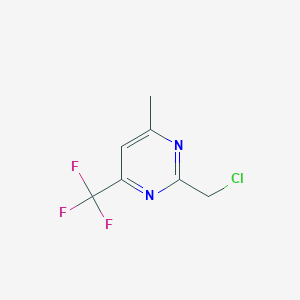
2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chloromethyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine can be achieved through several methods. . The reaction conditions typically involve temperatures ranging from 0°C to 100°C and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Agrochemicals: Employed in the development of herbicides, insecticides, and fungicides.
Materials Science: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
- 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
- 2-(Chloromethyl)-4-methyl-5-(trifluoromethyl)pyrimidine
Uniqueness
2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chloromethyl, methyl, and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-4-2-5(7(9,10)11)13-6(3-8)12-4/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLKASJLKLQGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
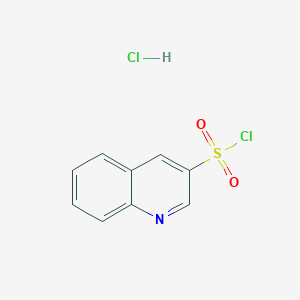
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)


